molecular formula C14H19N3O2S B6125182 ethyl [(4-phenyl-1-piperazinyl)carbonothioyl]carbamate CAS No. 325770-57-8

ethyl [(4-phenyl-1-piperazinyl)carbonothioyl]carbamate

Cat. No. B6125182
CAS RN: 325770-57-8
M. Wt: 293.39 g/mol
InChI Key: PBCHXAYVDZDZRX-UHFFFAOYSA-N
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Description

Ethyl [(4-phenyl-1-piperazinyl)carbonothioyl]carbamate is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is commonly referred to as EPPC and is known for its unique chemical properties that make it suitable for use in a wide range of research studies.

Mechanism of Action

EPPC acts as a selective antagonist of the D1 dopamine receptor, which is involved in various physiological and behavioral processes in the brain. By blocking the activity of this receptor, EPPC can modulate the release of neurotransmitters such as dopamine, which can have significant effects on brain function.
Biochemical and Physiological Effects:
Studies have shown that EPPC can have significant biochemical and physiological effects on the brain. For example, it has been found to decrease the release of dopamine in the striatum, which is a key region of the brain involved in reward and motivation. EPPC has also been found to reduce the locomotor activity of rats, which is a measure of their overall activity level.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPPC is its selectivity for the D1 dopamine receptor, which allows researchers to study the specific effects of this receptor on brain function. However, there are also some limitations to its use, such as its low solubility in water and the potential for non-specific binding to other receptors.

Future Directions

There are many potential future directions for research on EPPC. One area of interest is the development of new compounds based on the structure of EPPC that may have even greater selectivity and potency for the D1 dopamine receptor. Another area of interest is the use of EPPC in combination with other drugs or therapies to treat various neurological disorders. Finally, there is also potential for EPPC to be used as a tool for studying the role of dopamine receptors in other physiological systems outside of the brain.

Scientific Research Applications

EPPC has been widely studied for its potential use in various scientific research applications. One of the most significant applications of EPPC is in the field of neuroscience, where it has been used to study the role of dopamine receptors in the brain. EPPC has also been used in studies related to drug addiction and schizophrenia.

properties

IUPAC Name

ethyl N-(4-phenylpiperazine-1-carbothioyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-2-19-14(18)15-13(20)17-10-8-16(9-11-17)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCHXAYVDZDZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363994
Record name ETHYL (4-PHENYL-1-PIPERAZINYL)CARBOTHIOYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-phenyl-1-piperazinyl)carbothioylcarbamate

CAS RN

325770-57-8
Record name ETHYL (4-PHENYL-1-PIPERAZINYL)CARBOTHIOYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-Phenylpiperazine (10 g, 62 mmol) was added to a solution of ethyl isothiocyanatoformate (8.1 g, 62 mmol) in acetone (30 mL) and the mixture was refluxed under heating for 1 h. The reaction mixture was concentrated and the crude crystals were recrystallized from ethyl acetate to give the title compound (13 g, yield 73%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
73%

Synthesis routes and methods III

Procedure details

To a solution of ethyl isothiocyanatoformate (8.1 g, 62 mmol) in acetone (30 mL) was added 1-phenylpiperazine (10 g, 62 mmol), and the mixture was heated to reflux for 1 hour. The reaction mixture was concentrated, and the crude crystal was recrystallized from ethyl acetate to obtain a title compound (13 g, yield 73%).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
73%

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